molecular formula C17H27N7O2 B11507198 N'-{2-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-yl)-1,2,3,6-tetrahydro-7H-purin-7-yl]ethyl}-N,N-dimethylimidoformamide

N'-{2-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-yl)-1,2,3,6-tetrahydro-7H-purin-7-yl]ethyl}-N,N-dimethylimidoformamide

Cat. No.: B11507198
M. Wt: 361.4 g/mol
InChI Key: UBGJEKSBZHGOOC-UHFFFAOYSA-N
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Description

N’-{2-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-yl)-1,2,3,6-tetrahydro-7H-purin-7-yl]ethyl}-N,N-dimethylimidoformamide is a complex organic compound with a unique structure that includes a purine base, a piperidine ring, and an imidoformamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-yl)-1,2,3,6-tetrahydro-7H-purin-7-yl]ethyl}-N,N-dimethylimidoformamide typically involves multiple steps:

    Formation of the Purine Base: The initial step involves the synthesis of the purine base, which can be achieved through the condensation of guanine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the purine base.

    Attachment of the Imidoformamide Group: The final step involves the reaction of the intermediate compound with N,N-dimethylformamide dimethyl acetal under controlled conditions to form the imidoformamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the imidoformamide group, converting it into corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the purine base.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various oxidized purine derivatives, reduced amine forms, and substituted analogs with different functional groups attached to the purine or piperidine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with nucleic acids and proteins. Its purine base structure makes it a candidate for investigating DNA and RNA binding properties.

Medicine

Medicinally, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with biological targets such as enzymes and receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-{2-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-yl)-1,2,3,6-tetrahydro-7H-purin-7-yl]ethyl}-N,N-dimethylimidoformamide involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, potentially affecting DNA and RNA synthesis. The piperidine ring may interact with various receptors, modulating their activity. The imidoformamide group can form hydrogen bonds with enzymes, influencing their catalytic functions.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A compound used in respiratory diseases, structurally similar to caffeine.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

N’-{2-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-yl)-1,2,3,6-tetrahydro-7H-purin-7-yl]ethyl}-N,N-dimethylimidoformamide is unique due to its combination of a purine base, a piperidine ring, and an imidoformamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H27N7O2

Molecular Weight

361.4 g/mol

IUPAC Name

N'-[2-(1,3-dimethyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)ethyl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C17H27N7O2/c1-20(2)12-18-8-11-24-13-14(21(3)17(26)22(4)15(13)25)19-16(24)23-9-6-5-7-10-23/h12H,5-11H2,1-4H3

InChI Key

UBGJEKSBZHGOOC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCN=CN(C)C

Origin of Product

United States

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